molecular formula C23H25N3O3 B11183289 N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide

N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide

Cat. No.: B11183289
M. Wt: 391.5 g/mol
InChI Key: YYDDVRYUMCTZFU-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it of interest for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of an appropriate β-diketone with urea or thiourea under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2-hydroxyethyl group can be done via nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the pyrimidine derivative with N-(2-ethylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The ketone group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyethyl and phenyl groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H25N3O3/c1-3-17-9-7-8-12-20(17)25-21(28)15-26-22(18-10-5-4-6-11-18)24-16(2)19(13-14-27)23(26)29/h4-12,27H,3,13-15H2,1-2H3,(H,25,28)

InChI Key

YYDDVRYUMCTZFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3

Origin of Product

United States

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